Phenylethynylmagnesium bromide Phenylethynylmagnesium bromide
Brand Name: Vulcanchem
CAS No.: 6738-06-3
VCID: VC3730405
InChI: InChI=1S/C8H5.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H;1H;/q-1;;+2/p-1
SMILES: [C-]#CC1=CC=CC=C1.[Mg+2].[Br-]
Molecular Formula: C8H5BrMg
Molecular Weight: 205.33 g/mol

Phenylethynylmagnesium bromide

CAS No.: 6738-06-3

Cat. No.: VC3730405

Molecular Formula: C8H5BrMg

Molecular Weight: 205.33 g/mol

* For research use only. Not for human or veterinary use.

Phenylethynylmagnesium bromide - 6738-06-3

Specification

CAS No. 6738-06-3
Molecular Formula C8H5BrMg
Molecular Weight 205.33 g/mol
IUPAC Name magnesium;ethynylbenzene;bromide
Standard InChI InChI=1S/C8H5.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H;1H;/q-1;;+2/p-1
Standard InChI Key JGPDOURHDDKDEZ-UHFFFAOYSA-M
SMILES [C-]#CC1=CC=CC=C1.[Mg+2].[Br-]
Canonical SMILES [C-]#CC1=CC=CC=C1.[Mg+2].[Br-]

Introduction

Chemical Structure and Physical Properties

Molecular Composition and Structural Features

Phenylethynylmagnesium bromide consists of a phenylethynyl ligand (C₆H₅-C≡CH) bonded to a magnesium center, which is further coordinated to a bromide ion and solvent molecules. The structure is stabilized by the strong electron-withdrawing effect of the sp-hybridized ethynyl group, which polarizes the carbon-magnesium bond and enhances nucleophilic reactivity .

Table 1: Key Physical Properties

PropertyValueSource
CAS Number6738-06-3
Molecular FormulaC₈H₅BrMg
Molecular Weight205.34 g/mol
Density1.018 g/mL at 25°C
Boiling Point142.4°C at 760 mmHg
Flash Point-6°F

The compound is typically supplied as a solution in tetrahydrofuran (THF) at concentrations ranging from 0.5 M to 1.0 M, ensuring stability and ease of handling .

Comparative Analysis with Phenylmagnesium Bromide

Phenylethynylmagnesium bromide differs from its phenyl counterpart (C₆H₅MgBr) in the nature of the organic ligand. The ethynyl group’s sp-hybridization and triple bond confer distinct electronic and steric properties:

  • Reactivity: The electron-withdrawing ethynyl group increases the electrophilicity of the magnesium center, potentially altering reaction pathways compared to phenylmagnesium bromide .

  • Solubility: Both reagents require aprotic solvents like THF or diethyl ether to stabilize the Mg center. Protic solvents (e.g., water, alcohols) react violently with Grignard reagents, liberating hydrocarbons .

Synthesis and Preparation

Phenylethynylmagnesium bromide is synthesized via the reaction of bromoethynylbenzene (C₆H₅-C≡C-Br) with magnesium metal. The process mirrors standard Grignard reagent preparation:

  • Activation: Magnesium turnings are activated with iodine or another halogen to initiate the reaction.

  • Solvent System: Anhydrous THF or diethyl ether is used to solvate the Mg center and prevent side reactions .

  • Workup: The solution is filtered to remove unreacted magnesium and stored under inert gas (e.g., nitrogen or argon) .

Commercial solutions are available from suppliers like Sigma-Aldrich, typically packaged in sealed ampoules or bottles to prevent exposure to air or moisture .

Reactivity and Functional Applications

Nucleophilic Addition Reactions

As a Grignard reagent, phenylethynylmagnesium bromide acts as a strong nucleophile, adding to electrophilic centers such as:

  • Carbonyl Compounds: Aldehydes, ketones, and esters react to form alcohol derivatives after protonation. For example, addition to benzaldehyde would yield 1-phenylprop-2-yn-1-ol.

  • Carbon Dioxide: Reaction with CO₂ produces acetylene carboxylic acids (e.g., phenylethynylacetic acid) upon acidic workup .

Hazard CategoryRisk DescriptionPrecautionary Measures
FlammabilitySpontaneously ignites in airStore under inert gas
Reactivity with WaterReleases flammable gases (H₂)Avoid contact with moisture
CorrosivityCauses severe skin/eye damageUse PPE (gloves, goggles)

Table 2: GHS Hazard Statements

CodeDescription
H225Highly flammable liquid and vapor
H250Catches fire spontaneously in air
H314Causes severe skin burns and eye damage

Applications in Organic Synthesis

Ethynyl-Functionalized Compounds

The reagent is valuable for synthesizing alkyne-containing molecules, which are precursors to:

  • Click Chemistry: Azides or nitriles can undergo cycloaddition with terminal alkynes to form triazoles or imines.

  • Polymer Chemistry: Ethynyl groups serve as reactive sites for polymer cross-linking.

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